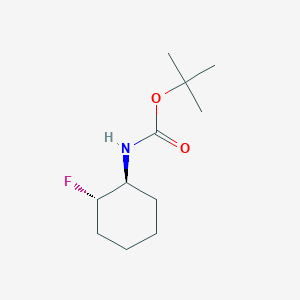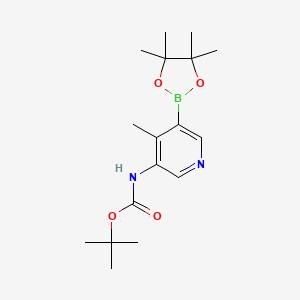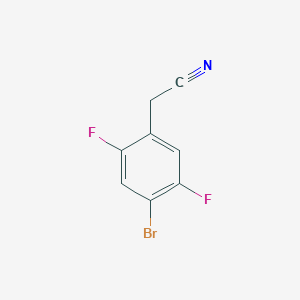
4-Chloro-3-(chloromethyl)but-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(chloromethyl)but-2-en-1-ol is an organic compound with the molecular formula C5H8Cl2O. It is a pale-yellow to yellow-brown liquid at room temperature. This compound is known for its reactivity due to the presence of both chloro and hydroxyl functional groups, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(chloromethyl)but-2-en-1-ol typically involves the chlorination of 3-(chloromethyl)but-2-en-1-ol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus trichloride in the presence of a base like pyridine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves the initial formation of the buten-1-ol backbone, followed by selective chlorination steps to introduce the chloro groups at the appropriate positions. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-(chloromethyl)but-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium alkoxides in alcohol solvents.
Major Products Formed:
Oxidation: Formation of 4-chloro-3-(chloromethyl)but-2-enal or 4-chloro-3-(chloromethyl)but-2-enoic acid.
Reduction: Formation of 4-chloro-3-(chloromethyl)butan-1-ol.
Substitution: Formation of 4-chloro-3-(aminomethyl)but-2-en-1-ol or 4-chloro-3-(alkoxymethyl)but-2-en-1-ol.
Aplicaciones Científicas De Investigación
4-Chloro-3-(chloromethyl)but-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(chloromethyl)but-2-en-1-ol involves its reactivity with nucleophiles and electrophiles. The chloro groups act as leaving groups in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
3-Chloro-2-(chloromethyl)prop-1-ene: Similar in structure but lacks the hydroxyl group.
4-Chloro-3-methylbut-2-en-1-ol: Similar backbone but with a methyl group instead of a chloromethyl group.
Uniqueness: 4-Chloro-3-(chloromethyl)but-2-en-1-ol is unique due to the presence of both chloro and hydroxyl groups, which provide a combination of reactivity and functionality not found in many other compounds. This makes it a versatile intermediate in organic synthesis with a wide range of applications.
Propiedades
Fórmula molecular |
C5H8Cl2O |
|---|---|
Peso molecular |
155.02 g/mol |
Nombre IUPAC |
4-chloro-3-(chloromethyl)but-2-en-1-ol |
InChI |
InChI=1S/C5H8Cl2O/c6-3-5(4-7)1-2-8/h1,8H,2-4H2 |
Clave InChI |
GRBWRQXUZUYGNL-UHFFFAOYSA-N |
SMILES canónico |
C(C=C(CCl)CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-4-chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B14025237.png)
![2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025244.png)
![Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate](/img/structure/B14025250.png)

![3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14025268.png)

![7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B14025279.png)

![5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid](/img/structure/B14025289.png)


![(1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14025302.png)
![tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B14025308.png)
